molecular formula C16H20Cl2N2O B12468351 2,4-dichloro-N'-(4-propylcyclohexylidene)benzohydrazide

2,4-dichloro-N'-(4-propylcyclohexylidene)benzohydrazide

Katalognummer: B12468351
Molekulargewicht: 327.2 g/mol
InChI-Schlüssel: NWGMLFUANJFZTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a propylcyclohexylidene group attached to the hydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 4-propylcyclohexanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors equipped with heating and cooling systems to maintain the desired reaction conditions. The product is then purified using industrial-scale filtration and recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-dichloro-N’-(4-cyanobenzylidene)benzohydrazide
  • 2,4-dichloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
  • 4-chloro-2-hydroxy-N’-(4-propylcyclohexylidene)benzohydrazide

Uniqueness

2,4-dichloro-N’-(4-propylcyclohexylidene)benzohydrazide is unique due to the presence of the propylcyclohexylidene group, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C16H20Cl2N2O

Molekulargewicht

327.2 g/mol

IUPAC-Name

2,4-dichloro-N-[(4-propylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C16H20Cl2N2O/c1-2-3-11-4-7-13(8-5-11)19-20-16(21)14-9-6-12(17)10-15(14)18/h6,9-11H,2-5,7-8H2,1H3,(H,20,21)

InChI-Schlüssel

NWGMLFUANJFZTC-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.